2-(2-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
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Overview
Description
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE is a complex organic compound that features a combination of methoxy, phenyl, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.
Methoxylation: Introduction of methoxy groups can be done using methylating agents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The phenyl and tetrazolyl groups are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain aromatic rings and nitrogen atoms, making them structurally similar.
Imidazole Derivatives: These compounds share the nitrogen-containing ring structure.
Uniqueness
The presence of the tetrazole ring in ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE distinguishes it from other similar compounds. This unique feature can confer specific binding properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N5O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C24H25N5O3/c1-30-21-11-7-6-8-19(21)14-15-25-17-18-12-13-22(23(16-18)31-2)32-24-26-27-28-29(24)20-9-4-3-5-10-20/h3-13,16,25H,14-15,17H2,1-2H3 |
InChI Key |
BAGYUMFMKCVMMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origin of Product |
United States |
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